Zearelenone-4-sulfate

Description

Overview of Zearalenone (B1683625) (ZEN) and its Conjugated Derivatives

Zearalenone is a non-steroidal estrogenic mycotoxin that can disrupt the endocrine system in animals and humans due to its structural similarity to naturally occurring estrogens. mdpi.com In addition to the parent compound, several conjugated derivatives of ZEN exist, which are formed through metabolic processes in plants and microorganisms. oup.comresearchgate.net These derivatives, often called "masked" or "modified" mycotoxins, include glucosides and sulfates. oup.commdpi.com

The primary metabolic pathways for ZEN involve the reduction to α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL), and conjugation with molecules like glucuronic acid or sulfate (B86663). mdpi.commdpi.comspringermedizin.de These conjugation reactions are part of a detoxification process in organisms, aiming to create more water-soluble compounds that are easier to eliminate. mdpi.com However, these conjugated forms can be hydrolyzed back to the parent toxin in the digestive tract of animals, posing a continued toxicological risk. mdpi.comnih.gov

Some of the key conjugated derivatives of zearalenone include:

Zearalenone-4-sulfate (B236646) (Z4S) nih.gov

Zearalenone-14-sulfate (ZEN-14-S) oup.commdpi.com

Zearalenone-4-glucoside (Z4G) researchgate.netnih.gov

Zearalenone-14-glucoside (ZEN-14-G) mdpi.com

Zearalenone-16-glucoside (ZEN-16-G) mdpi.com

α-zearalenol-sulfate (α-ZEL-S) oup.com

The formation of these derivatives varies depending on the organism and environmental conditions. mdpi.com

Significance of Zearelenone-4-sulfate as a Naturally Occurring ZEN Metabolite

Zearalenone-4-sulfate is a naturally occurring water-soluble metabolite of ZEN. nih.govnih.gov It is produced by several Fusarium species, including F. graminearum, F. equiseti, and F. sambucinum. nih.govasm.org The structure of Z4S was identified as zearalenone-4-O-sulfate, where a sulfate group is attached to the C-4 hydroxyl group of the zearalenone molecule. nih.govasm.orgnih.gov

Microbial transformation studies have shown that fungi like Rhizopus arrhizus and Aspergillus oryzae can also convert ZEN to Z4S. mdpi.comnih.govasm.org This biotransformation is a significant metabolic pathway, and in some cases, Z4S can be a major metabolite. asm.org For instance, Rhizopus arrhizus IFO-6155 was found to metabolize zearalenone into α-zearalenol (18%) and zearalenone sulfate (26%). asm.org

The natural occurrence of Z4S in contaminated grains and feed is of particular importance because standard analytical methods for ZEN may not detect this conjugated form. researchgate.netnih.gov This can lead to an underestimation of the total mycotoxin load and the associated health risks. researchgate.net Studies have detected Z4S in various cereal-based food products and animal feed. researchgate.netmdpi.com For example, a study of maize silage found Z4S present alongside ZEN, α-ZEL, and β-ZEL, and its levels remained stable throughout the ensiling process. conicet.gov.arbrill.com Another analysis of feed and feed ingredients showed that Z4S was frequently detected, with 49% of samples testing positive. mdpi.com

The table below summarizes findings on the occurrence of Zearalenone-4-sulfate in various matrices.

| Matrix | Key Findings | References |

| Fungal Cultures | Produced by Fusarium graminearum, F. equiseti, and F. sambucinum. Rhizopus arrhizus and Aspergillus oryzae also transform ZEN to Z4S. | mdpi.comnih.govasm.org |

| Cereal-based Foods | Detected in products like bran flakes, with concentrations up to 6.1 µg/kg. | wiley.com |

| Animal Feed | Found in 49% of feed and feed ingredient samples in one study. | mdpi.com |

| Maize Silage | Levels of Z4S remained stable during the ensiling process, indicating no significant degradation. | conicet.gov.arbrill.comresearchgate.net |

Research Landscape and Knowledge Gaps Pertaining to this compound

Research on Zearalenone-4-sulfate has established its identity as a significant metabolite of ZEN, but there are still knowledge gaps. nih.govasm.org Current analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed to simultaneously detect ZEN and its modified forms, including Z4S, in food and feed. nih.gov

Studies have investigated the biotransformation of ZEN to Z4S by various microorganisms and have begun to explore the enzymatic processes involved. nih.govasm.orgresearchgate.net However, the full extent of microbial sulfation of mycotoxins is not yet completely understood. asm.org While Z4S is known to be produced by plants like Arabidopsis thaliana and is likely a metabolite in animals, the specific enzymes responsible for its formation are still under investigation. researchgate.net

Key research areas and remaining questions include:

Toxicity: While some studies indicate that Z4S retains estrogenic activity, more comprehensive toxicological data is needed to fully understand its specific effects and potency compared to ZEN. nih.gov

Metabolism: Further research is required to identify all the specific enzymes in different species (plants, animals, and humans) that are involved in the sulfation of zearalenone. researchgate.net

Occurrence: More extensive surveys are needed to determine the prevalence and levels of Z4S in a wider range of food and feed commodities globally to better assess dietary exposure.

Hydrolysis: Understanding the extent and conditions under which Z4S is hydrolyzed back to ZEN in the digestive tracts of different species is crucial for accurate risk assessment. acs.org

The table below outlines some of the key research findings related to Zearalenone-4-sulfate.

| Research Area | Key Findings | References |

| Analytical Detection | LC-MS/MS methods have been developed for the simultaneous detection of ZEN and its metabolites, including Z4S. | nih.gov |

| Biotransformation | Various fungal species, including Fusarium, Rhizopus, and Aspergillus, can produce Z4S from ZEN. | oup.comnih.govasm.org |

| Toxicity | Z4S retains estrogenic activity in rats and can be hydrolyzed back to ZEN in pigs, contributing to overall toxicity. | nih.govnih.govacs.org |

| Metabolism | Plants and animals can produce Z4S, but the specific enzymes involved are not fully characterized. | researchgate.net |

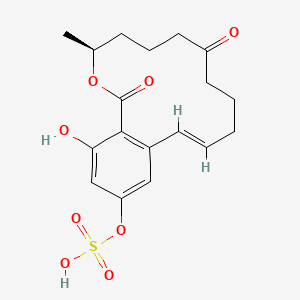

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H22O8S |

|---|---|

Molecular Weight |

398.4 g/mol |

IUPAC Name |

[(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl] hydrogen sulfate |

InChI |

InChI=1S/C18H22O8S/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(26-27(22,23)24)11-16(20)17(13)18(21)25-12/h3,7,10-12,20H,2,4-6,8-9H2,1H3,(H,22,23,24)/b7-3+/t12-/m0/s1 |

InChI Key |

GQAJNGUAQKYPCH-QBODLPLBSA-N |

Isomeric SMILES |

C[C@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)OS(=O)(=O)O)O)C(=O)O1 |

Canonical SMILES |

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OS(=O)(=O)O)O)C(=O)O1 |

Synonyms |

zearalenone-4-sulfate |

Origin of Product |

United States |

Ecological Occurrence and Distribution of Zearelenone 4 Sulfate

Predominance of Fusarium Species in Zearalenone-4-sulfate (B236646) Formation

Zearalenone-4-sulfate is a modified, or "masked," form of the mycotoxin zearalenone (B1683625), and its formation in the environment is primarily linked to the metabolic activities of various fungal species, most notably those belonging to the genus Fusarium. asm.orgnih.govnih.gov Research has demonstrated that several Fusarium species are capable of producing this sulfate (B86663) conjugate.

Specifically, strains of Fusarium graminearum, Fusarium equiseti, Fusarium sambucinum, and Fusarium roseum have been identified as producers of zearalenone-4-sulfate when cultured on a rice substrate. asm.orgnih.gov In these cultures, concentrations of the metabolite have been found to range from 300 to 580 nmol/g of rice. asm.org The molar ratios of the parent compound, zearalenone, to zearalenone-4-sulfate in these cultures varied from 12:1 to 2:1. asm.org This indicates that the same fungal organisms responsible for synthesizing zearalenone can also conjugate it into its sulfated form. asm.org

Beyond the Fusarium genus, other fungi have also been shown to facilitate the transformation of zearalenone. For instance, Rhizopus arrhizus can catalyze the sulfation of zearalenone at the C4-OH group to produce zearalenone-4-sulfate. nih.govmdpi.com Similarly, Aspergillus oryzae has been identified as a producer of zearalenone-14-sulfate, another sulfated derivative. nih.gov The co-occurrence of different fungal species can enhance the likelihood of masked mycotoxin formation. mdpi.com

The production of zearalenone-4-sulfate is a result of Phase II metabolism in fungi, a detoxification process involving the addition of a sulfate group to the zearalenone molecule. mdpi.com This process increases the water solubility of the compound.

Fungal Species Involved in Zearalenone-4-sulfate Formation

| Fungal Genus | Fungal Species | Observed Action |

|---|---|---|

| Fusarium | F. graminearum | Produces zearalenone-4-sulfate. asm.orgnih.gov |

| Fusarium | F. equiseti | Produces zearalenone-4-sulfate. asm.orgnih.gov |

| Fusarium | F. sambucinum | Produces zearalenone-4-sulfate. mdpi.com |

| Fusarium | F. roseum | Produces zearalenone-4-sulfate. nih.gov |

| Rhizopus | R. arrhizus | Catalyzes the formation of zearalenone-4-sulfate. nih.govmdpi.com |

| Aspergillus | A. oryzae | Forms zearalenone-14-sulfate. nih.gov |

Incidence and Levels of Zearelenone-4-sulfate in Cereal Grains and Agricultural Feedstuffs

Zearalenone-4-sulfate, along with its parent compound zearalenone, is a contaminant found in a variety of cereal grains and their derived products. nih.govaokin.de Its presence has been documented in numerous studies analyzing food and feed samples.

A screening of 84 cereal-based food products found that zearalenone-4-sulfate was the most frequently detected analyte, present in 13 out of 25 composite samples, although generally at low concentrations. tandfonline.com In one instance, bran flakes were found to contain 6 ng/g of zearalenone-4-sulfate alongside 44 ng/g of zearalenone. tandfonline.com Another study reported the presence of zearalenone-4-sulfate in wheat-based products such as flour, bread, biscuits, wheat flakes, bran flakes, muesli, crackers, and snack bars, with the highest level of 6.1 µg/kg detected in bran flakes. nih.govwiley.com

The contamination of raw agricultural commodities is also a significant concern. A three-year study of wheat samples revealed the presence of ZEN-sulphate in 97%, 97%, and 74% of samples across the three years, with maximum mean values reaching up to 797.9 µg/kg. mdpi.com In a survey of Florida pastures, zearalenone-4-sulfate was identified as a dominant mycotoxin, particularly in central Florida, with higher concentrations found in bermudagrass and limpograss compared to bahiagrass. ufl.edu

Maize and its by-products are also frequently contaminated. brill.com In a study on artificially contaminated maize silage, zearalenone-4-sulfate was detected in all samples throughout the 127-day ensiling process, with its levels remaining stable, indicating no significant degradation during ensiling. researchgate.netconicet.gov.arbrill.com

Occurrence of Zearalenone-4-sulfate in Various Commodities

| Commodity | Incidence/Level | Reference |

|---|---|---|

| Cereal-based food products (composite samples) | Detected in 13 of 25 composites | tandfonline.com |

| Bran flakes | 6 ng/g (co-occurring with 44 ng/g ZEA) | tandfonline.com |

| Bran flakes | Highest level of 6.1 µg/kg | nih.govwiley.com |

| Wheat | Present in 74-97% of samples over 3 years; max mean value of 797.9 µg/kg | mdpi.com |

| Maize Silage (artificially contaminated) | Detected in all samples; levels remained stable over 127 days | researchgate.netconicet.gov.arbrill.com |

| Florida Pastures (Bermudagrass, Limpograss) | Relatively higher concentrations observed | ufl.edu |

Environmental Factors Influencing this compound Production

The production of zearalenone and its derivatives, including zearalenone-4-sulfate, by Fusarium species is significantly influenced by environmental conditions such as temperature and water activity (aw). nih.govmdpi.com While specific studies focusing exclusively on the environmental triggers for zearalenone-4-sulfate are limited, the conditions that favor the growth of the producing fungi and the synthesis of the parent mycotoxin provide strong indicators.

Fusarium species generally thrive in temperate climates. nih.govresearchgate.net The optimal temperature range for zearalenone production is typically between 20°C and 25°C. mdpi.commdpi.com However, production can also occur at lower temperatures, between 8°C and 15°C, often under stressful conditions for the fungi. mdpi.commdpi.com One study noted that incubation at 25°C for four weeks enhanced zearalenone synthesis in Fusarium graminearum and Fusarium oxysporum, while lowering the temperature to 12-14°C inhibited production. nih.gov

Water activity is another critical factor. Fusarium species typically require a high water activity, greater than 0.9, to produce zearalenone. mdpi.comnih.gov The formation of mycotoxins in animal feed, for instance, is favored when the moisture content of the raw material is above 15% and the relative humidity is 70% or higher. nih.gov A study on the effects of water activity and temperature on zearalenone accumulation in corn further underscores the importance of these parameters. researchgate.net

Elevated carbon dioxide levels, another aspect of environmental change, have also been shown to potentially impact mycotoxin production. mdpi.com While the direct impact on zearalenone-4-sulfate is not detailed, conditions that promote the growth of Fusarium and the production of zearalenone will consequently increase the potential for the formation of its sulfated conjugate.

Key Environmental Factors for Zearalenone Production

| Environmental Factor | Favorable Conditions for Zearalenone Production |

|---|---|

| Temperature | Optimal range is 20-25°C; can also occur at 8-15°C. mdpi.commdpi.com |

| Water Activity (aw) | Greater than 0.9 is typically required. mdpi.comnih.gov |

| Relative Humidity | Above 70% in raw materials favors mycotoxin formation. nih.gov |

Biosynthesis and Biotransformation of Zearelenone 4 Sulfate

Fungal Biosynthetic Pathways Leading to Zearalenone-4-sulfate (B236646)

The creation of zearalenone-4-sulfate in fungi is a method of metabolizing the parent toxin, zearalenone (B1683625).

The biosynthesis of zearalenone itself is a complex process involving polyketide synthases (PKSs), which are large, multi-domain enzymes. mdpi.comnih.gov In Fusarium graminearum, two PKS genes, PKS4 and PKS13, are essential for the production of zearalenone. mdpi.comsemanticscholar.org PKS4 is a reducing PKS that initiates the biosynthetic pathway, while PKS13 is a non-reducing PKS that extends the polyketide chain. mdpi.comnih.gov The presence of the PKS4 gene is often indicative of a Fusarium isolate's potential to synthesize zearalenone. semanticscholar.org While these genes are crucial for producing the zearalenone backbone, the specific enzymatic machinery responsible for the subsequent sulfation at the C-4 position is less clearly defined. This sulfation is a Phase II detoxification reaction. mdpi.com While a phenolic sulfotransferase from Fusarium graminearum PH-1 has been identified, it surprisingly does not accept zearalenone as a substrate, suggesting that another fungal enzyme is responsible for this specific biotransformation. nih.gov

Several fungal genera are known to produce zearalenone-4-sulfate from zearalenone. Notably, species within the genera Aspergillus and Rhizopus have been identified as capable of this biotransformation. oup.comresearchgate.net

Aspergillus niger : Strains of Aspergillus niger have demonstrated the ability to degrade zearalenone into two less toxic products, one of which is zearalenone-4-sulfate. nih.gov

Aspergillus oryzae : This species is capable of converting zearalenone into various metabolites, including zearalenone-14-sulfate. oup.com In fact, some studies have shown that Aspergillus oryzae exclusively forms zearalenone-14-sulfate. mdpi.com

Rhizopus arrhizus : This fungus is known to catalyze the sulfation of the hydroxyl group at the C-4 position of zearalenone, resulting in the formation of zearalenone-4-O-sulfate. asm.orgnih.govnih.govfrontiersin.org

Rhizopus oryzae and Rhizopus oligosporus : While these species can produce zearalenone-4-sulfate, they are also known to produce other conjugates like zearalenone-glucosides. mdpi.com

Fusarium species : The original producers of zearalenone, such as Fusarium graminearum, can also produce zearalenone-4-sulfate. asm.orgresearchgate.net

It's important to note that the production of zearalenone-4-sulfate can be influenced by the growth phase of the fungus. For instance, some Rhizopus strains predominantly form sulfate (B86663) conjugates when zearalenone is introduced during the generative phase of growth. mdpi.com

Table 1: Fungal Genera and their Biotransformation of Zearalenone to Zearalenone-4-sulfate

| Fungal Genus | Species | Key Findings | Citations |

|---|---|---|---|

| Aspergillus | niger | Degrades zearalenone to zearalenone-4-sulfate. | nih.gov |

| oryzae | Converts zearalenone to zearalenone-14-sulfate. | oup.commdpi.com | |

| Rhizopus | arrhizus | Catalyzes sulfation at the C-4 position of zearalenone. | asm.orgnih.govnih.govfrontiersin.org |

| oryzae | Produces zearalenone-4-sulfate and other conjugates. | mdpi.com | |

| oligosporus | Produces zearalenone-4-sulfate and other conjugates. | mdpi.com | |

| Fusarium | graminearum | Produces zearalenone-4-sulfate. | asm.orgresearchgate.net |

Enzymatic Machinery and Genetic Determinants of Sulfation in Fungi (e.g., PKS genes)

Plant-Mediated Metabolic Conjugation of Zearalenone to Zearalenone-4-sulfate

Plants can also metabolize zearalenone as a form of detoxification, leading to the formation of zearalenone-4-sulfate. This is part of a broader defense mechanism against foreign compounds known as xenobiotics. nih.gov

The conjugation of zearalenone to form zearalenone-4-sulfate in plants is carried out by a class of enzymes called sulfotransferases (SULTs). researchgate.netresearchgate.net This is a Phase II detoxification process where a sulfo group is added to the zearalenone molecule. mdpi.commdpi.com This modification increases the water solubility of the compound, which can facilitate its sequestration or elimination. mdpi.com In Arabidopsis thaliana, a model plant for research, a specific sulfotransferase has been proposed to be responsible for adding a sulfo group at the C14 position of zearalenone. mdpi.com

The formation of zearalenone-4-sulfate has been observed in both whole plants and plant cell cultures upon exposure to zearalenone.

Arabidopsis thaliana : When seedlings of Arabidopsis thaliana are treated with zearalenone, zearalenone-4-sulfate is one of the metabolites produced. nih.govresearchgate.netresearchgate.net Time-course studies have shown the dynamics of its formation alongside other zearalenone conjugates. nih.govtandfonline.com

Maize : Maize cell suspension cultures have been shown to transform zearalenone into its glucoside form. nih.gov While direct evidence for zearalenone-4-sulfate formation in maize is less documented in the provided context, the formation of phase II metabolites like β-zearalenol-4-glucoside in maize suggests that conjugation pathways, which could include sulfation, are active. researchgate.netconicet.gov.ar The presence of zearalenone-4-sulfate has been detected in maize silage that was artificially contaminated with a Fusarium graminearum culture that produces this conjugate. conicet.gov.arbrill.com

Involvement of Sulfotransferase Enzymes (SULTs) in Plant Xenobiotic Detoxification

Microbial Biotransformation and Biodegradation Mechanisms of Zearalenone-4-sulfate

While some microorganisms synthesize zearalenone-4-sulfate, others may be involved in its further transformation or degradation. The sulfation of zearalenone is generally considered a detoxification step, as the resulting conjugate has reduced toxicity. nih.govsciopen.com However, the stability of zearalenone-4-sulfate is a key factor. Unlike glucoside conjugates, aryl sulfate esters such as zearalenone-4-sulfate can be readily hydrolyzed back to the parent zearalenone under acidic conditions, which could potentially occur in the digestive tracts of animals. asm.org

The microbial degradation of zearalenone itself can occur through various mechanisms, including the opening of the lactone ring by lactonohydrolases, which significantly reduces its toxicity. frontiersin.orgmdpi.com For instance, Clonostachys rosea produces a zearalenone-specific lactonase. frontiersin.org Other bacteria like Bacillus, Pseudomonas, and Rhodococcus have also been reported to degrade zearalenone. frontiersin.org While the primary focus is often on the degradation of the parent mycotoxin, the fate of its conjugates like zearalenone-4-sulfate in microbial environments is an area of ongoing research. Some microbial processes can lead to the formation of zearalenone-4-sulfate as a detoxification product. For example, Acinetobacter pittii has been shown to degrade zearalenone into zearalenone-4-sulfate. sciopen.com

Identification of Microorganisms Capable of Modifying Zearalenone-4-sulfate

The biotransformation of the mycotoxin zearalenone (ZEA) into its sulfated conjugate, zearalenone-4-sulfate, is a modification carried out by a variety of microorganisms. This process, known as sulfation or sulfonation, involves the addition of a sulfate group to the C-4 hydroxyl position of the zearalenone molecule. asm.orgasm.org This conversion is considered a detoxification pathway, as the resulting sulfated compound has been shown to be less estrogenic than the parent mycotoxin. researchgate.netbrill.com

Several fungal species have been identified for their capacity to catalyze this specific transformation. Notably, strains from the genera Aspergillus, Rhizopus, and Fusarium are capable of producing zearalenone-4-sulfate from zearalenone. mdpi.commdpi.com Early research demonstrated that Rhizopus arrhizus effectively converts zearalenone into zearalenone-4-O-sulfate as a major conjugate. asm.orgasm.org

Subsequent studies have expanded the list of known modifying microorganisms. Aspergillus niger and Aspergillus oryzae have been shown to transform ZEA into zearalenone-4-sulfate. researchgate.netmdpi.comnih.gov For instance, research on Aspergillus niger isolates confirmed their ability to convert ZEA across a broad range of concentrations. researchgate.netbrill.com One study highlighted that Aspergillus oryzae exclusively forms zearalenone-14-sulfate (an alternative nomenclature for zearalenone-4-sulfate). mdpi.com

In addition to fungi, certain bacteria have been identified. A strain of Acinetobacter pittii (M-1) isolated from soil was found to degrade zearalenone, with zearalenone-4-sulfate identified as the resulting product. sciopen.com

The table below summarizes the key microorganisms identified as capable of mediating the sulfation of zearalenone to produce zearalenone-4-sulfate.

| Microorganism | Genus/Species | Key Finding | Reference(s) |

| Fungus | Rhizopus arrhizus | Catalyzes the sulfation of zearalenone at the C-4 hydroxyl group. | asm.org, asm.org |

| Fungus | Aspergillus niger | Capable of transforming ZEA into ZEA-sulfate over a wide range of concentrations. | researchgate.net, brill.com |

| Fungus | Aspergillus oryzae | Exclusively forms zearalenone-14-sulfate from zearalenone. | mdpi.com, nih.gov, mdpi.com |

| Fungus | Fusarium spp. | Some species can produce zearalenone-4-sulfate. | mdpi.com, asm.org |

| Bacterium | Acinetobacter pittii | Strain M-1 degrades ZEA into zearalenone-4-sulfate. | sciopen.com |

Elucidation of Novel Degradation Pathways and Metabolites (e.g., by Aspergillus niger, Metarhizium anisopliae)

The degradation of zearalenone by microorganisms can follow several pathways, leading to a variety of metabolites. The formation of zearalenone-4-sulfate is one such outcome, representing a detoxification step.

Aspergillus niger

Studies on Aspergillus niger strain FS10 have provided insights into its pathway for zearalenone degradation. When this strain was cultured under stress conditions induced by zearalenone, its degradation efficiency significantly increased. nih.gov Analysis of the degradation products revealed that Aspergillus niger FS10 transforms zearalenone into two primary, less toxic metabolites. nih.gov

The degradation pathway involves two distinct modifications of the parent zearalenone molecule:

Sulfation: One product was identified as C₁₈H₂₂O₈S , corresponding to zearalenone-4-sulfate. nih.gov This confirms the sulfonation capability of this strain.

Isomerization/Reduction: The second metabolite was identified as C₁₈H₂₂O₅ , corresponding to (E)-Zearalenone. nih.gov

This dual-pathway degradation by Aspergillus niger highlights its potential for detoxifying zearalenone-contaminated materials by converting the mycotoxin into structurally altered and less harmful compounds. nih.gov

| Organism | Strain | Precursor | Degradation Pathway | Metabolites | Reference |

| Aspergillus niger | FS10 | Zearalenone (ZEA) | Sulfation and Isomerization/Reduction | 1. Zearalenone-4-sulfate (C₁₈H₂₂O₈S)2. (E)-Zearalenone (C₁₈H₂₂O₅) | nih.gov |

Metarhizium anisopliae

The entomopathogenic fungus Metarhizium anisopliae employs a different and novel degradation pathway for zearalenone that does not result in sulfated conjugates. Instead, its primary mechanism involves the cleavage of the macrocyclic lactone ring, a feature crucial to zearalenone's estrogenic activity. mdpi.comresearchgate.netnih.gov

The degradation process by M. anisopliae can be summarized as follows:

Initial Reduction: Zearalenone is first reduced to its alcohol forms, α-zearalenol and β-zearalenol. These are then further reduced to α-zearalanol and β-zearalanol. mdpi.comnih.gov

Lactone Bond Cleavage: The key and novel step is the hydrolysis of the lactone bond in both zearalenone and its reduced zearalanol forms. This cleavage significantly reduces the toxicity of the molecule. mdpi.comnih.gov

Side-Chain Degradation: Following the ring opening, the fungus progressively shortens the aliphatic side chain through a series of oxidation and demethylation reactions. nih.gov

Final Product: The ultimate degradation product identified in this pathway is trihydroxybenzene. nih.gov

This pathway is significant as it represents a complete destruction of the core structure of the mycotoxin, unlike conjugation which can potentially be reversed. mdpi.comnih.gov Research indicates that cytochrome P450 (CYP450) monooxygenases play a crucial role in these degradation mechanisms within M. anisopliae. mdpi.comnih.gov

| Organism | Precursor | Degradation Pathway | Key Metabolites | Final Product | Reference(s) |

| Metarhizium anisopliae | Zearalenone (ZEA) | Reduction, Lactone Bond Hydrolysis, Side-Chain Oxidation & Demethylation | α/β-zearalenol, α/β-zearalanol, Ring-opened structures | Trihydroxybenzene | mdpi.com, researchgate.net, nih.gov |

Advanced Analytical Methodologies for Zearelenone 4 Sulfate Characterization and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Detection and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the sensitive and selective determination of zearalenone-4-sulfate (B236646) in complex matrices such as cereals and animal feed. tandfonline.comnih.govmdpi.com This technique combines the separation power of liquid chromatography with the high specificity and sensitivity of mass spectrometry, making it ideal for identifying and quantifying trace levels of this modified mycotoxin.

Researchers have developed and validated LC-MS/MS methods for the simultaneous analysis of zearalenone (B1683625), its metabolites, and other modified forms, including zearalenone-4-sulfate. tandfonline.comnih.gov These methods often involve a "dilute-and-shoot" approach, where sample extracts are diluted and directly injected into the LC-MS/MS system without extensive cleanup steps, which can lead to the loss of polar analytes like zearalenone-4-sulfate. tandfonline.comnih.gov

A typical LC-MS/MS method for zearalenone-4-sulfate involves:

Extraction: Samples are commonly extracted using a mixture of acetonitrile, water, and an acid like acetic acid. tandfonline.comnih.gov

Chromatographic Separation: A C18 reversed-phase column is frequently used to separate zearalenone-4-sulfate from other matrix components and related mycotoxins. jfda-online.com The mobile phase usually consists of a gradient of water and methanol (B129727) or acetonitrile, often with additives like ammonium (B1175870) acetate (B1210297) to improve ionization. tandfonline.comnih.gov

Mass Spectrometric Detection: Detection is typically performed using an electrospray ionization (ESI) source in the negative ion mode. jfda-online.com Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for zearalenone-4-sulfate are monitored. The transition of the deprotonated molecule [M-H]⁻ at m/z 397 to a fragment ion at m/z 317 (corresponding to the loss of the sulfate (B86663) group) is a characteristic transition used for its identification and quantification. nih.govasm.org

The performance of these methods is rigorously validated, with parameters such as linearity, recovery, limit of detection (LOD), and limit of quantification (LOQ) being established. For instance, one validated method reported LODs and LOQs for zearalenone-4-sulfate and other mycotoxins in the low ng/g range in various cereal matrices. tandfonline.comnih.gov

Interactive Table: LC-MS/MS Parameters for Zearalenone-4-sulfate Analysis

| Parameter | Details | Source |

| Instrumentation | Waters Acquity UPLC system coupled to a Quattro Premier XE mass spectrometer | tandfonline.comnih.gov |

| Extraction Solvent | Acetonitrile/water/acetic acid (79/20/1, v/v/v) | tandfonline.comnih.gov |

| Chromatography | C18 reversed-phase column | jfda-online.com |

| Mobile Phase | Methanol and water with 10 mM ammonium acetate, pH 3 | tandfonline.comnih.gov |

| Ionization Mode | Negative Electrospray Ionization (ESI) | jfda-online.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | brill.com |

| Precursor Ion (m/z) | 397 | nih.govasm.org |

| Product Ion (m/z) | 317 | nih.govasm.org |

| Limit of Detection | 5 to 13 ng/g | tandfonline.comnih.gov |

| Limit of Quantification | 10 to 26 ng/g | tandfonline.comnih.gov |

High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance (NMR) for Structural Confirmation

While LC-MS/MS is excellent for quantification, the definitive structural confirmation of zearalenone-4-sulfate relies on high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. brill.comnih.gov These techniques provide detailed information about the molecular formula and the precise arrangement of atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS) , using analyzers like Time-of-Flight (ToF) or Orbitrap, provides highly accurate mass measurements, typically with errors of less than 5 ppm. nih.govdoi.org This accuracy allows for the unambiguous determination of the elemental composition of the molecule. For zearalenone-4-sulfate, HRMS can confirm the addition of a sulfate group (SO₃) to the zearalenone backbone. mdpi.com The ability to perform full-scan data acquisition also enables retrospective analysis of data for previously unidentified compounds. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the exact position of the sulfate group on the zearalenone molecule. nih.govmdpi.com The initial structural determination of zearalenone-4-sulfate, isolated from cultures of Fusarium graminearum, was achieved using a combination of techniques including fast atom bombardment mass spectrometry and proton NMR (¹H-NMR). asm.orgnih.gov The ¹H-NMR spectrum of zearalenone-4-sulfate shows the absence of the phenolic hydroxyl proton signal that is present in the spectrum of zearalenone, confirming that the sulfation occurs at the C-4 position. researchgate.net

Interactive Table: Spectroscopic Data for Zearalenone-4-sulfate

| Technique | Key Finding | Source |

| HRMS | Confirms elemental composition of C₁₈H₂₂O₈S. | mdpi.com |

| ¹H-NMR | Disappearance of the C-4 phenolic hydroxyl proton signal. | researchgate.net |

| Fast Atom Bombardment-MS | Detection of a molecular anion [M-H]⁻ at m/z 397. | asm.org |

Development and Application of Immunochemical and Biosensor-Based Assays for Zearalenone-4-sulfate

While chromatographic methods are highly accurate, there is a growing need for rapid and cost-effective screening tools for mycotoxins. Immunochemical and biosensor-based assays offer promising alternatives for the rapid detection of zearalenone and its derivatives, although specific assays for zearalenone-4-sulfate are less common. mdpi.comnih.gov

Immunochemical assays , such as the enzyme-linked immunosorbent assay (ELISA), utilize the specific binding between an antibody and the target analyte. nih.govsemanticscholar.org The development of these assays for zearalenone-4-sulfate is challenging due to the need for specific antibodies that can recognize the sulfated form. nih.gov However, some approaches have been developed for the determination of zearalenone-4-glucoside, a structurally similar conjugate, which involve an enzymatic hydrolysis step to cleave the conjugate, followed by the detection of the parent zearalenone using an existing immunoassay. researchgate.net This principle could potentially be adapted for zearalenone-4-sulfate.

Biosensors are analytical devices that combine a biological recognition element with a transducer to generate a measurable signal. nih.gov Various types of biosensors, including electrochemical and optical biosensors, have been developed for zearalenone. mdpi.comnih.gov These platforms offer advantages such as high sensitivity, rapid analysis times, and the potential for on-site testing. nih.gov For instance, electrochemical immunosensors have demonstrated low limits of detection for zearalenone. nih.gov While specific biosensors for zearalenone-4-sulfate are still in the developmental stage, the existing platforms for zearalenone could be adapted. The main challenge lies in producing highly specific biorecognition elements (e.g., antibodies or aptamers) that can differentiate zearalenone-4-sulfate from the parent molecule and other derivatives. nih.gov

Challenges in Zearalenone-4-sulfate Reference Material Development and Method Validation

A significant hurdle in the accurate analysis of zearalenone-4-sulfate is the lack of commercially available certified reference materials (CRMs). mdpi.comnih.gov CRMs are essential for method validation, ensuring the accuracy and comparability of analytical results between different laboratories. researchgate.net

The development of a CRM for zearalenone-4-sulfate is a complex process that involves:

Synthesis or Isolation: Zearalenone-4-sulfate can be produced through biosynthesis using fungal cultures, such as Aspergillus oryzae, which has been shown to exclusively form this conjugate. mdpi.comnih.gov

Purification and Characterization: The synthesized compound must be purified to a high degree and its structure and purity confirmed using techniques like NMR and HRMS. mdpi.comnih.gov

Homogeneity and Stability Studies: The prepared material must be tested to ensure it is homogeneous and stable under specified storage conditions. researchgate.net

Value Assignment: The concentration of zearalenone-4-sulfate in the reference material is determined through an interlaboratory comparison study involving expert laboratories using validated methods. researchgate.net

The absence of readily available CRMs for zearalenone-4-sulfate complicates method validation. mdpi.comnih.gov Laboratories often have to rely on in-house prepared standards, which may not have the same level of characterization and traceability as a CRM. This can lead to variability in analytical results and makes it difficult to assess the true performance of an analytical method. The analysis of modified mycotoxins like zearalenone-4-sulfate remains a challenge due to their chemical diversity, the presence of isomers, and the scarcity of analytical standards. nih.gov

Biological Activity and Molecular Interactions of Zearelenone 4 Sulfate

Comparative Ligand-Receptor Binding Affinities with Parent Zearalenone (B1683625) and Related Compounds

Zearalenone-4-sulfate (B236646) (Z4S), a sulfated metabolite of the mycotoxin zearalenone (ZEN), generally exhibits significantly lower binding affinity for estrogen receptors (ERs) compared to its parent compound. nih.govd-nb.info This reduced affinity is a key factor in its decreased estrogenic activity.

In vitro studies have consistently demonstrated the diminished estrogenicity of Z4S. For instance, one study reported a 100-fold lower estrogenic potential of Z4S compared to ZEN. nih.govd-nb.info This loss of activity is attributed to the sulfate (B86663) group at the C-4 position, which sterically hinders the molecule's ability to effectively bind to the ligand-binding pocket of estrogen receptors. nih.gov In silico experiments further support this, indicating that conjugation at the C14 position of ZEN, as seen in Z4S, prevents binding to human estrogen receptors. nih.gov

The estrogenic potency of zearalenone and its derivatives is highly dependent on their structure. The parent compound, zearalenone, and its reduced metabolites, such as α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL), are known to bind to estrogen receptors, with α-ZEL being the most potent. inchem.orgencyclopedia.pubmdpi.com The relative binding affinities to the rat uterine cytoplasmic estrogen receptor follow the order: α-zearalanol > α-zearalenol > β-zearalanol > zearalenone > β-zearalenol. inchem.org The addition of a sulfate group, as in Z4S, drastically reduces this binding capability. nih.govd-nb.info

While direct binding of Z4S to estrogen receptors is weak, its potential to exert estrogenic effects cannot be entirely dismissed due to the possibility of in vivo hydrolysis back to the parent compound, zearalenone. nih.gov In a rat uterus enlargement bioassay, Z4S or its hydrolysis product was found to retain the estrogenic activity characteristic of zearalenone, suggesting that in vivo enzymatic activity can regenerate the active form. nih.gov

Table 1: Comparative Estrogenic Activity of Zearalenone and its Metabolites

| Compound | Relative Estrogenicity Compared to Zearalenone | Reference |

| Zearalenone (ZEN) | 1 | nih.govd-nb.info |

| Zearalenone-4-sulfate (Z4S) | 0.01 (100-fold lower) | nih.govd-nb.info |

| α-Zearalenol (α-ZEL) | Higher than ZEN | inchem.orgencyclopedia.pub |

| β-Zearalenol (β-ZEL) | Lower than ZEN | inchem.org |

| α-Zearalanol (α-ZAL) | Higher than ZEN | inchem.org |

| β-Zearalanol (β-ZAL) | Lower than ZEN | inchem.org |

This table is for illustrative purposes and the exact relative potencies can vary between different assay systems and studies.

Enzymatic Hydrolysis of Zearelenone-4-sulfate and Regeneration of Parent Zearalenone in Biological Systems

The sulfated metabolite, zearalenone-4-sulfate (Z4S), can be hydrolyzed back to its parent compound, zearalenone (ZEN), by enzymes present in biological systems, particularly within the gastrointestinal tract. nih.govmdpi.com This enzymatic cleavage is a critical step that can restore the estrogenic potential of the otherwise less active sulfated form.

The hydrolysis of Z4S is not limited to animal systems. Certain microorganisms have been shown to catalyze this reaction. For instance, sulfatase from limpets has been used in laboratory settings to hydrolyze Z4S, yielding zearalenone and a sulfate ion. asm.org Similarly, some fungal species, such as Rhizopus arrhizus, are capable of transforming ZEN into Z4S. nih.govmdpi.com Conversely, the enzymes within the gut environment of animals like pigs can efficiently reverse this process. mdpi.comacs.org

This regeneration of ZEN from Z4S has important implications for risk assessment. Although Z4S itself shows low binding affinity to estrogen receptors, its hydrolysis in the digestive tract means it can act as a precursor to the more potent parent compound, thereby contributing to the total toxic burden. mdpi.comacs.org

Protein Binding Dynamics: Interaction with Serum Albumins and Other Macromolecules

Zearalenone-4-sulfate (Z4S) has been shown to form stable complexes with serum albumins, the major proteins in blood plasma. nih.govd-nb.inforesearchgate.netnih.gov This interaction is significant as it can influence the distribution, metabolism, and elimination of the mycotoxin in the body. nih.govresearchgate.net

Studies have demonstrated that Z4S forms the most stable complexes with the albumins tested when compared to other zearalenone metabolites like zearalanone (B192696) and zearalenols. nih.govd-nb.inforesearchgate.netnih.gov The binding affinity, represented by the association constant (K), varies considerably across different animal species. nih.govresearchgate.net For instance, the binding affinity of Z4S to rat serum albumin is notably higher than its affinity for human, bovine, or porcine serum albumins. nih.gov These species-specific differences in albumin binding may contribute to the observed variations in the toxicokinetics and susceptibility of different species to zearalenone. nih.govresearchgate.net

The formation of these stable complexes with serum albumin can affect the bioavailability and tissue distribution of Z4S. nih.govresearchgate.net By binding to albumin, the mycotoxin may be transported throughout the circulatory system, potentially reaching various target tissues. The strength of this binding can also influence the rate at which Z4S is cleared from the body. nih.gov

Table 2: Binding Affinities (K, L/mol) of Zearalenone-14-sulfate to Serum Albumins from Different Species

| Compound | Human Serum Albumin (HSA) | Bovine Serum Albumin (BSA) | Porcine Serum Albumin (PSA) | Rat Serum Albumin (RSA) | Reference |

| Zearalenone-14-sulfate (Z14S) | 5.4 x 10⁴ | 1.1 x 10⁵ | 1.9 x 10⁵ | 8.5 x 10⁵ | nih.gov |

Data extracted from Poór et al. (2020). Note: Zearalenone-14-sulfate (Z14S) is the same compound as Zearalenone-4-sulfate (Z4S).

Cellular and Subcellular Response Pathways in Model Organisms

The biological effects of zearalenone-4-sulfate (Z4S) have been investigated in various model organisms, including in vitro cell lines and the nematode Caenorhabditis elegans. nih.govresearcher.lifenih.govmdpi.comresearchgate.net These studies provide insights into the cellular and subcellular responses to this mycotoxin metabolite.

In vitro studies using human cell lines, such as the Ishikawa endometrial adenocarcinoma cells, have shown that Z4S does not exhibit significant estrogenic potential on its own. nih.gov Unlike its parent compound, zearalenone, Z4S did not induce alkaline phosphatase activity, a marker of estrogenic response, in these cells. nih.gov This lack of activity is consistent with its low binding affinity for estrogen receptors. Furthermore, at the concentrations tested, Z4S did not appear to be deconjugated back to zearalenone, as no increase in estrogenic response was observed. nih.gov

In the model organism C. elegans, exposure to Z4S led to distinct toxicological effects compared to its parent compound. While both zearalenone and Z4S caused a significant decrease in the number of offspring, their effects on lifespan and stress resistance differed. researcher.lifenih.govmdpi.comresearchgate.net Zearalenone exposure was associated with negative effects on stress tolerance. researcher.lifemdpi.com In contrast, treatment with Z4S resulted in a prolonged mean lifespan in the nematodes. researcher.lifenih.govresearchgate.net

Metabolically, C. elegans was found to reduce Z4S to α-/β-zearalenol-14-sulfate. researcher.lifenih.gov This demonstrates that even in a simple organism like C. elegans, metabolic pathways exist for the biotransformation of this sulfated mycotoxin. The differing effects of zearalenone and Z4S on the lifespan and stress response of C. elegans highlight the importance of the sulfate group in modulating the biological activity of the parent molecule. researcher.lifemdpi.com

Toxicokinetic and Metabolic Fate of Zearelenone 4 Sulfate in Non Human Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The toxicokinetic behavior of Zearalenone-4-sulfate (B236646) is primarily dictated by its susceptibility to hydrolysis in the digestive system, which releases the parent compound, zearalenone (B1683625).

Absorption and Metabolism Studies in non-human animal models indicate that ZEN-4S is not absorbed intact but undergoes extensive, and likely complete, presystemic hydrolysis to ZEN in the gastrointestinal (GI) tract. acs.org In pigs, orally administered ZEN-14-sulfate was found to be completely hydrolyzed before systemic absorption. mdpi.com This process is attributed to the acidic environment of the stomach and potentially the activity of digestive or microbial enzymes. mdpi.comasm.org A study in rats demonstrated that aryl sulfate (B86663) esters like ZEN-4S are readily cleaved by acid, suggesting that upon ingestion, zearalenone is released in the GI tract. asm.org

Once liberated, the parent compound ZEN is rapidly and extensively absorbed. inchem.org The subsequent metabolism follows the known pathways for zearalenone, which primarily involves reduction by hydroxysteroid dehydrogenase (HSD) enzymes in the liver and intestinal mucosa to form α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL). inchem.orgbionte.com These metabolites, along with any remaining ZEN, can then undergo phase II metabolism, where they are conjugated with glucuronic acid. bionte.com Therefore, the systemic exposure following ingestion of ZEN-4S is not to the sulfate conjugate itself, but to ZEN and its subsequent phase I and II metabolites. acs.orgmdpi.com

Distribution Following the absorption of the hydrolyzed zearalenone, it and its metabolites are distributed throughout the body. These compounds, particularly the parent ZEN and α-ZEL, exhibit a notable affinity for plasma proteins like albumin. d-nb.infobionte.com Zearalenone-4-sulfate itself has been shown in vitro to form stable complexes with serum albumins from various species. d-nb.infonih.gov This binding to plasma proteins is a critical factor in the distribution and retention time of the toxins in the body, potentially prolonging their circulation and half-life. d-nb.infobionte.com

Excretion The excretion of compounds following ZEN-4S administration occurs primarily via the routes established for zearalenone. In most mammals, bile is the main route of excretion, leading to significant enterohepatic circulation where glucuronide conjugates are excreted in bile, hydrolyzed by gut microflora, and the parent toxins are reabsorbed. inchem.orgbionte.com However, a study in pigs given ZEN-14-sulfate found that 19% (± 5%) of the administered dose was recovered in the urine in the form of ZEN and its metabolites. mdpi.com Notably, no ZEN metabolites were detected in the feces in that study, suggesting that the hydrolyzed products were well-absorbed. mdpi.com

| ADME Stage | Process Description for Zearalenone-4-sulfate | Key Findings in Animal Models | Citations |

|---|---|---|---|

| Absorption | ZEN-4S is not absorbed in its intact form. It undergoes rapid and complete hydrolysis to Zearalenone (ZEN) in the gastrointestinal tract. | Demonstrated in pigs and rats. The acidic conditions of the stomach contribute to the cleavage of the sulfate group. | acs.orgmdpi.commdpi.comasm.org |

| Distribution | The released ZEN and its metabolites (α-ZEL, β-ZEL) are distributed systemically. ZEN-4S and other metabolites show significant binding to serum albumins. | Binding affinity varies by species, which influences the distribution and retention of the toxins. | d-nb.infobionte.comnih.gov |

| Metabolism | The primary metabolic event for ZEN-4S is its hydrolysis to ZEN. The released ZEN is then metabolized to α-ZEL and β-ZEL (Phase I) and subsequently conjugated with glucuronic acid (Phase II). | Metabolism occurs in the liver and intestinal wall. The ratio of metabolites formed is species-dependent. | inchem.orgbionte.com |

| Excretion | Metabolites of the hydrolyzed ZEN are excreted mainly in urine and bile. Biliary excretion can lead to enterohepatic recirculation. | In pigs administered ZEN-14-sulfate, metabolites were recovered in urine but not feces, indicating complete absorption after hydrolysis. | mdpi.cominchem.orgbionte.com |

Interspecies Variations in Zearelenone-4-sulfate Biotransformation

Significant interspecies differences exist in the handling of zearalenone, which are relevant to the toxicokinetics of ZEN-4S following its hydrolysis. These variations are observed in both phase I metabolism and plasma protein binding. d-nb.infoinchem.org

The primary metabolic pathway for zearalenone after its release from ZEN-4S involves its reduction to α-ZEL and β-ZEL. The ratio of these two metabolites is highly species-dependent and has toxicological importance, as α-ZEL is known to be more estrogenic than both ZEN and β-ZEL. bionte.comnih.gov

Pigs , the most sensitive species, predominantly convert ZEN to α-ZEL. inchem.orgresearchgate.netnih.gov

Cattle , in contrast, primarily transform ZEN into the less potent β-ZEL. researchgate.net

Rats tend to form only small amounts of zearalenols, with most of the dose remaining as free zearalenone or its glucuronide conjugate. inchem.org

Sturgeon fish also show a preference for producing β-ZEL, and exhibit clear differences in the rate of subsequent glucuronidation. areeo.ac.ir

Another critical area of interspecies variation is the binding of ZEN metabolites to serum albumin. An in vitro study demonstrated that ZEN-4S, along with other ZEN metabolites, binds to serum albumins from humans, cattle, pigs, and rats with significantly different affinities. d-nb.infonih.gov ZEN-4S was found to form the most stable complexes with the albumins tested compared to other metabolites like zearalanols. d-nb.infonih.gov Such differences in plasma protein binding can lead to species-dependent alterations in the toxicokinetics and toxic effects of zearalenone and its metabolites. d-nb.info

| Species | Primary ZEN Metabolite(s) (Post-hydrolysis of ZEN-4S) | Key Toxicokinetic Characteristics | Citations |

|---|---|---|---|

| Pig | α-Zearalenol (α-ZEL) | Considered the most sensitive species. High conversion to the more estrogenic α-ZEL. Urinary excretion is a significant route. | mdpi.cominchem.orgresearchgate.netnih.gov |

| Cow | β-Zearalenol (β-ZEL) | Metabolism favors the less estrogenic β-ZEL. | researchgate.net |

| Rat | Free Zearalenone and its glucuronide conjugate | Forms smaller amounts of α-ZEL and β-ZEL compared to pigs. Albumin binding of ZEN and α-ZAL is high, potentially leading to long elimination half-lives. | d-nb.infoinchem.org |

| Poultry (Chicken) | β-Zearalenol (β-ZEL) | Chicken microsomes produce higher amounts of the less estrogenic β-ZEL, contributing to their relative insensitivity. | nih.gov |

Physiologically-Based Toxicokinetic (PBTK) Modeling for Zearalenone-4-sulfate and its Metabolites

Physiologically-based toxicokinetic (PBTK) models are mathematical tools used to simulate the ADME of chemicals in the body. While comprehensive PBTK models have been developed for zearalenone and its primary metabolites (α-ZEL, β-ZEL, and their glucuronides) in rats and humans, specific models that explicitly incorporate the toxicokinetics of ZEN-4S are not yet well-established. plos.orgnih.gov

Existing PBTK models for ZEN are complex, accounting for:

Physiological Compartments: They include compartments for the GI tract, liver, blood, and other tissues. plos.orgnih.gov

Metabolic Pathways: The models explicitly simulate critical metabolic events like the reduction of ZEN to zearalenols (phase I) and subsequent glucuronidation (phase II) in the gut and liver. plos.org

Excretion and Recirculation: They consider urinary and fecal excretion pathways as well as enterohepatic recirculation, which significantly impacts the retention time of ZEN in the body. plos.org

The development of a PBTK model for ZEN-4S would need to build upon this framework. A crucial parameter for such a model would be the rate and extent of presystemic hydrolysis of ZEN-4S to ZEN in the GI tract, which studies in pigs suggest is complete. acs.orgmdpi.com The challenge in developing such models is often the lack of sufficient toxicokinetic data for modified mycotoxins like ZEN-4S. uminho.pt However, the existing models for the parent compound provide a robust foundation for future efforts to predict the biodistribution of ZEN-4S and better assess the risk from exposure to this masked mycotoxin. plos.orgresearchgate.net

Strategies for Mitigation and Management of Zearelenone 4 Sulfate Contamination in Agri Food Systems

Agricultural Practices to Reduce Fungal Contamination and Zearalenone-4-sulfate (B236646) Formation

Pre-harvest strategies are the first line of defense in controlling mycotoxin contamination. mdpi.com Good Agricultural Practices (GAP) are crucial for minimizing Fusarium infection in the field and, consequently, reducing the levels of zearalenone (B1683625) available for conversion to zearalenone-4-sulfate. mdpi.commdpi.com

Key agricultural practices include:

Crop Rotation: The sequence of crops planted in a field significantly impacts the inoculum levels of Fusarium species. mdpi.com Continuous cultivation of susceptible crops, particularly maize followed by wheat, creates a high-risk environment for Fusarium Head Blight (FHB) and subsequent zearalenone contamination. mdpi.commdpi.com Rotating with non-host crops like potatoes, clover, alfalfa, or other vegetables can effectively reduce the fungal load in the soil. wiley.comfao.org

Tillage Practices: Tillage is used to manage crop residues, which can serve as a primary source of Fusarium inoculum. mdpi.com Reduced or no-tillage systems leave more crop debris on the soil surface, which can lead to higher fungal spore counts and an increased risk of infection compared to conventional tillage (ploughing). mdpi.comjafs.com.pl Ploughing under crop residues helps to decrease the inoculum potential. ingentaconnect.com However, the effect of tillage can be inconsistent and may depend on other factors like crop rotation and weather conditions. ingentaconnect.comzemdirbyste-agriculture.lt Some studies have shown no significant difference in mycotoxin content between tillage systems, suggesting the amount of surface residue is a more critical factor. ingentaconnect.comresearchgate.net

Resistant Cultivars: Planting crop varieties that are genetically less susceptible to Fusarium infection is a highly effective preventative measure.

Fungicide Application: The appropriate and timely application of fungicides can control fungal growth, though some treatments have been associated with increased concentrations of certain mycotoxins. mdpi.com

Harvesting and Storage: Timely harvesting, proper drying of grains to safe moisture levels (below 15%), and cleaning to remove damaged kernels can significantly reduce mycotoxin levels. fao.orgcore.ac.uknih.gov Small, shriveled grains may contain more zearalenone and should be removed. fao.org

Table 1: Effect of Agricultural Practices on Fusarium Mycotoxin Contamination

| Practice | Finding | Impact on Zearalenone/Fusarium Risk | Source(s) |

|---|---|---|---|

| Crop Rotation | Rotating with non-host plants (legumes, root crops) instead of continuous cereals. | Reduces fungal inoculum in the soil. | mdpi.commdpi.comwiley.com |

| Growing wheat after maize. | Increases risk of FHB and mycotoxin contamination. | mdpi.commdpi.com | |

| Tillage | Conventional Tillage (Ploughing). | Generally reduces crop residue on the surface, lowering inoculum levels compared to no-till. | mdpi.comingentaconnect.com |

| No-Tillage/Reduced Tillage. | Can lead to higher amounts of crop residues and increased Fusarium inoculum. | mdpi.comjafs.com.pl |

| Farming System | Organic Farming. | Studies have shown that organic oats had lower levels of T-2 and HT-2 toxins compared to conventional oats. | mdpi.com |

Biological Approaches for Zearalenone-4-sulfate Detoxification: Microbial and Enzymatic Degradation

Biological detoxification is an emerging and promising strategy that utilizes microorganisms and their enzymes to transform mycotoxins into less toxic compounds. mdpi.comnih.govdergipark.org.tr The conversion of zearalenone to zearalenone-4-sulfate is a key example of such a biotransformation, effectively a detoxification pathway. nih.govthescipub.com This sulfation reaction significantly reduces the estrogenic activity of the parent compound. mdpi.comscispace.com

Microbial Degradation: Several non-pathogenic microorganisms have been identified that can convert zearalenone into zearalenone-4-sulfate. This process involves the secretion of enzymes that catalyze the sulfation of the zearalenone molecule.

Fungi: Strains of Aspergillus niger and Rhizopus arrhizus have been shown to catalyze the sulfation of zearalenone at the C4-OH group, forming zearalenone-4-sulfate. mdpi.comnih.govmdpi.com Research has demonstrated that Aspergillus niger can effectively transform zearalenone across a wide range of concentrations. scispace.com

Bacteria: The bacterium Acinetobacter pittii M-1, isolated from soil, has been found to degrade zearalenone with high efficiency, identifying zearalenone-4-sulfate as a primary degradation product. sciopen.com

Enzymatic Degradation: The detoxification process is mediated by specific enzymes. Sulfonyltransferases are the enzymes responsible for catalyzing the transfer of a sulfonate group to the zearalenone molecule, resulting in zearalenone-4-sulfate. nih.gov Other enzymes, such as laccases and peroxidases, have also been investigated for their ability to degrade zearalenone, though they may lead to different degradation products. nih.govdergipark.org.trresearchgate.net The development of recombinant enzymes offers a pathway to more controlled and efficient detoxification for use in food and feed additives. mdpi.comdergipark.org.tr

Table 2: Microorganisms and Enzymes in the Biotransformation of Zearalenone to Zearalenone-4-sulfate

| Organism/Enzyme Class | Transformation Product | Research Finding | Source(s) |

|---|---|---|---|

| Aspergillus niger | Zearalenone-4-sulfate | Capable of transforming zearalenone into its less estrogenic sulfate (B86663) conjugate. | mdpi.comscispace.com |

| Rhizopus arrhizus | Zearalenone-4-sulfate | Catalyzes the sulfation of zearalenone at the C4-OH group. | mdpi.comnih.govmdpi.com |

| Acinetobacter pittii | Zearalenone-4-sulfate | Degrades zearalenone efficiently, with zearalenone-4-sulfate identified as a main product. | sciopen.com |

| Sulfonyltransferase | Zearalenone-4-sulfate | Enzyme class responsible for the sulfation reaction that detoxifies zearalenone. | nih.gov |

Technological Interventions in Feed and Food Processing to Address Zearalenone-4-sulfate

Post-harvest technological interventions aim to reduce or eliminate mycotoxin contamination during food and feed processing. researchgate.net These methods primarily target the removal or degradation of zearalenone, which in turn prevents any potential for zearalenone-4-sulfate to be present in the final product.

Physical Adsorption: This is one of the most common methods used in the feed industry. It involves adding adsorbent materials to contaminated feed that bind to the mycotoxin, preventing its absorption in the gastrointestinal tract.

Clay-Based Binders: Minerals such as bentonite, montmorillonite, and other aluminosilicate (B74896) clays (B1170129) are widely used. cipav.org.comdpi.com Their binding efficiency for zearalenone can be variable and is influenced by factors like pH and temperature. cipav.org.co Calcination (heat treatment) of clays has been shown to alter their pore structure and enhance the adsorption capacity for zearalenone. mdpi.com

Activated Carbon: Activated carbon has demonstrated very high efficiency in binding zearalenone in vitro across different pH levels. conicet.gov.ar

Thermal Processing: Zearalenone is relatively heat-stable at moderate temperatures. mdpi.comnih.gov However, significant degradation occurs at higher temperatures.

Baking and Extrusion: Baking has shown inconsistent effects on zearalenone levels, with some studies reporting decreases of up to 89%, while others show little to no change. mdpi.com The formation of "masked" mycotoxins, including zearalenone-4-sulfate, has been identified in bread, suggesting that thermal processing can induce transformations. mdpi.com Extrusion cooking appears to be more effective, with studies showing reductions of up to 80% for zearalenone. researchgate.net Research indicates that temperatures above 175°C are required for substantial zearalenone reduction. nih.gov

Washing and Milling:

Washing: Rinsing contaminated grains with water or alkaline solutions like sodium carbonate can reduce zearalenone concentrations. nih.gov Washing corn with a sodium carbonate solution has been shown to reduce zearalenone levels by 80–87%. nih.gov

Milling: During the wet milling of corn, zearalenone tends to concentrate in the fiber, germ, and steep water fractions, while the resulting starch is left relatively free of the toxin. researchgate.net

Table 3: Efficacy of Technological Interventions on Zearalenone (ZEN)

| Intervention | Method/Agent | Efficacy/Finding | Source(s) |

|---|---|---|---|

| Adsorption | Activated Carbon | Binds 100% of ZEN in vitro at various dose levels and pH values. | conicet.gov.ar |

| Thai Bentonite | Showed high adsorption capacity (17.66 mg/g) at pH 7.0 and 45°C. | cipav.org.co | |

| Calcined Clay | Heat treatment improved the adsorption of ZEN compared to purified clay. | mdpi.com | |

| Thermal Processing | Baking | Results are variable; some studies show significant reduction (up to 89%), others show little change. Can lead to formation of masked forms like ZEA-4-sulfate. | mdpi.com |

| High-Temperature Heating | Greater than 92% loss of ZEN observed after 60 minutes at temperatures ≥175°C. | nih.gov | |

| Washing | Sodium Carbonate Solution | Reduced ZEN in contaminated corn by 80-87%. | nih.gov |

| Milling | Wet Milling of Corn | ZEN concentrates in by-products (bran, germ), leaving starch relatively toxin-free. | researchgate.net |

Future Directions and Emerging Research Avenues for Zearelenone 4 Sulfate Studies

Comprehensive Profiling of Masked Mycotoxins and Unidentified Zearalenone-4-sulfate (B236646) Forms

The study of zearalenone-4-sulfate is intrinsically linked to the broader challenge of "masked" mycotoxins. These are modified forms of mycotoxins that are not routinely detected by conventional analytical methods but can be hydrolyzed back to their parent, toxic forms within the digestive tract. nih.govengormix.com Zearalenone-4-sulfate is itself a masked mycotoxin, a sulfate (B86663) conjugate of zearalenone (B1683625). nih.govnih.govnih.gov

Future research must focus on the comprehensive profiling of all modified forms of zearalenone, including zearalenone-4-sulfate. While methods like liquid chromatography-mass spectrometry (LC-MS/MS) are powerful, the analysis of masked forms remains challenging due to the potential for numerous unknown structures and a lack of analytical standards. mdpi.com Immunoassays offer a faster but less accurate alternative for screening multiple samples. mdpi.com The development of more robust and comprehensive analytical methods is therefore a critical area of future research.

A key challenge is the identification of as-yet-unknown forms of zearalenone conjugates. Studies have identified various glucosylated and sulfated forms of zearalenone and its metabolites, but it is likely that other modified versions exist in nature. nih.govmdpi.com For instance, research has shown that while some microorganisms produce zearalenone-4-sulfate, others can create different glucosides. nih.gov A thorough understanding of the full spectrum of these masked mycotoxins is essential for accurate risk assessment.

The table below summarizes the occurrence of Zearalenone-4-sulfate and other masked forms in various commodities.

| Commodity | Masked Mycotoxin Detected | Concentration/Ratio | Reference |

| Bran flakes | Zearalenone-14-sulfate (Z14S) | Up to 6.1 μg/kg | nih.gov |

| Soybeans | Zearalenone-14-sulfate to Zearalenone (ZEN) ratio | 1:0.5 | researchgate.net |

| Maize | Zearalenone-14-sulfate to Zearalenone (ZEN) ratio | 1:3 | researchgate.net |

| Wheat | Zearalenone-14-sulfate to Zearalenone (ZEN) ratio | 1:15 | researchgate.net |

| Feed and Feed Ingredients | Zearalenone-4-sulfate | 49% positive samples | mdpi.com |

Application of Multi-Omics Technologies to Elucidate Zearalenone-4-sulfate Metabolism and Biological Impact

To fully understand the biological significance of zearalenone-4-sulfate, a multi-omics approach is necessary. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of how this compound is metabolized and what its effects are on biological systems.

Metabolomics, in particular, is a powerful tool for identifying the full range of metabolites produced from zearalenone, including zearalenone-4-sulfate, in various organisms. tandfonline.com For example, studies using metabolomics have identified zearalenone-4-sulfate as a transformation product in fungi and mammals. nih.govtandfonline.com

Transcriptomics can reveal how exposure to zearalenone and its metabolites alters gene expression. For instance, studies in zebrafish have used RNA sequencing to identify genes involved in oxidative stress and lipid metabolism that are affected by zearalenone exposure. nih.gov Similar studies focusing specifically on zearalenone-4-sulfate could elucidate its unique biological effects.

Proteomics can identify changes in protein expression in response to zearalenone-4-sulfate, providing insights into the specific cellular pathways that are impacted. By combining these "omics" technologies, researchers can build comprehensive models of zearalenone-4-sulfate metabolism and its biological consequences.

Development of Novel Biotechnological Tools for Zearalenone-4-sulfate Bioremediation

Bioremediation offers an environmentally friendly approach to detoxifying mycotoxin-contaminated food and feed. peerj.comnih.gov This involves using microorganisms or their enzymes to break down or modify the toxins into less harmful compounds. nih.govdergipark.org.tr

Several microbial species have been identified that can transform zearalenone into other compounds, including zearalenone-4-sulfate. nih.govnih.gov For example, Aspergillus niger and Acinetobacter pittii have been shown to degrade zearalenone, with zearalenone-4-sulfate being one of the identified products. sciopen.commdpi.com The enzymes responsible for these transformations, such as sulfotransferases, are key targets for biotechnological development. nih.gov

Future research in this area should focus on:

Screening for novel microorganisms with high zearalenone-degrading capabilities. peerj.commdpi.com

Identifying and characterizing the specific enzymes involved in the formation of zearalenone-4-sulfate and other detoxification products. peerj.comnih.gov

Utilizing genetic engineering and recombinant enzyme technology to improve the efficiency and stability of these enzymes for industrial applications. peerj.comnih.govdergipark.org.tr

The table below lists some microorganisms and enzymes involved in zearalenone degradation.

| Microorganism/Enzyme | Degradation Product(s) | Reference |

| Aspergillus niger FS10 | Zearalenone-4-sulfate, (E)-Zearalenone | mdpi.com |

| Acinetobacter pittii M-1 | Zearalenone-4-sulfate | sciopen.com |

| Rhizopus arrhizus | Zearalenone-4-sulfate | nih.govfrontiersin.org |

| Fusarium spp. | Zearalenone-4-sulfate | nih.gov |

| Laccase enzymes | Not specified | nih.gov |

| Peroxidase enzymes | Not specified | nih.gov |

Advanced Mechanistic Investigations Utilizing in vitro and Alternative in vivo Model Systems (e.g., C. elegans, Danio rerio)

To investigate the specific mechanisms of action of zearalenone-4-sulfate, researchers are turning to advanced in vitro and alternative in vivo model systems. These models offer several advantages over traditional animal testing, including faster results, lower costs, and reduced ethical concerns.

In vitro models , such as cell cultures, allow for controlled experiments to study the effects of zearalenone-4-sulfate at the cellular and molecular level. mdpi.com For example, studies have used in vitro models to examine the estrogenic activity of zearalenone and its metabolites. nih.gov

Caenorhabditis elegans (nematode) is a well-established model organism for toxicological studies. researcher.lifemdpi.comnih.gov Studies have used C. elegans to investigate the toxic effects of zearalenone and have shown that zearalenone-14-sulfate can be metabolized and affect the nematode's lifecycle. researcher.lifemdpi.comresearchgate.net

Danio rerio (zebrafish) is another powerful in vivo model, particularly for studying developmental toxicity. researchgate.netresearchgate.net Zebrafish embryos are transparent, allowing for real-time observation of organ development. nih.gov Research has utilized zebrafish to study the hepatotoxicity and endocrine-disrupting effects of zearalenone. nih.gov Future studies could specifically use this model to assess the developmental and systemic effects of zearalenone-4-sulfate.

These alternative models will be instrumental in elucidating the specific toxicological profile of zearalenone-4-sulfate and how it differs from its parent compound, zearalenone.

Q & A

Q. What analytical techniques are recommended for detecting Zearelenone-4-sulfate in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Optimize parameters such as ion source temperature (e.g., 300°C), collision energy (15–30 eV), and mobile phase composition (e.g., acetonitrile/0.1% formic acid). Validate methods using spike-recovery experiments in relevant matrices (e.g., serum, liver homogenates) to ensure accuracy .

Q. How should researchers design initial toxicity screening experiments for this compound?

Use dose ranges spanning 100 ng/kg to 1 mg/kg in rodent models, with exposure periods of 24–72 hours. Monitor biomarkers like hepatic enzyme levels (ALT, AST) and estrogenic activity via uterotrophic assays. Include positive controls (e.g., zearalenone) and negative controls (vehicle-only groups). Standardize protocols using guidelines from carcinogenicity bioassays .

Q. What are best practices for synthesizing this compound with high purity?

Employ sulfonation reactions under anhydrous conditions using pyridine-SO3 complexes. Purify via reverse-phase HPLC (C18 column, gradient elution with methanol/water). Confirm purity (>98%) using <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry. Document reaction yields and purification steps rigorously for reproducibility .

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound toxicity studies?

Use nonlinear regression models (e.g., log-logistic curves) to estimate EC50 values. Apply ANOVA for group comparisons, followed by post-hoc tests (e.g., Tukey’s HSD). Report confidence intervals and effect sizes to contextualize biological significance .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported metabolic pathways of this compound across studies?

Conduct comparative metabolism studies using isotopic labeling (e.g., <sup>14</sup>C-Zearelenone-4-sulfate) in multiple model systems (e.g., hepatic microsomes, in vivo models). Pair with metabolomics workflows (LC-HRMS) to identify phase I/II metabolites. Cross-validate findings with computational tools like molecular networking .

Q. What in silico strategies can predict this compound’s interactions with cellular receptors?

Perform molecular docking simulations (e.g., AutoDock Vina) against estrogen receptor alpha (ERα) and aryl hydrocarbon receptor (AhR) structures. Validate predictions with surface plasmon resonance (SPR) assays to measure binding affinities. Use QSAR models to extrapolate interactions across receptor isoforms .

Q. How can extraction protocols for this compound from environmental samples be optimized?

Test solid-phase extraction (SPE) cartridges (e.g., C18, HLB) with varying pH conditions (pH 3–7) to maximize recovery rates. Compare elution solvents (acetonitrile vs. methanol) and include matrix-matched calibrants to account for ion suppression in LC-MS/MS. Report limits of detection (LOD) and quantification (LOQ) for regulatory compliance .

Q. How should researchers validate the specificity of immunoassays for this compound against structural analogs?

Perform cross-reactivity tests with analogs (e.g., α-zearalenol, zearalanone) at concentrations up to 10× the target analyte’s IC50. Use epitope mapping (e.g., phage display) to identify antibody binding sites. Validate with spiked samples analyzed in parallel by LC-MS/MS .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., varying EC50 values), re-examine experimental variables (e.g., cell line viability, solvent purity) and apply meta-analysis frameworks to aggregate datasets .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw spectral data, chromatograms, and statistical scripts in open repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.